molecular formula C81H68N4O8 B13775644 Tetraamine

Tetraamine

Cat. No.: B13775644
M. Wt: 1225.4 g/mol
InChI Key: KSSJBGNOJJETTC-UHFFFAOYSA-N
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Description

Tetraamine, also known as hexamethylenetetramine, is a heterocyclic organic compound with the formula (CH₂)₆N₄. It is a white crystalline compound that is highly soluble in water and polar organic solvents. This compound has a cage-like structure similar to adamantane and is used in the synthesis of various organic compounds, including plastics, pharmaceuticals, and rubber additives .

Preparation Methods

Tetraamine is prepared industrially by combining formaldehyde and ammonia. The reaction can be conducted in both gas phase and solution. The general reaction is as follows:

6CH2O+4NH3(CH2)6N4+6H2O6CH₂O + 4NH₃ → (CH₂)₆N₄ + 6H₂O 6CH2​O+4NH3​→(CH2​)6​N4​+6H2​O

This reaction produces this compound and water as byproducts .

Chemical Reactions Analysis

Tetraamine is a versatile reagent in organic synthesis. It undergoes several types of reactions, including:

Scientific Research Applications

Tetraamine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of tetraamine varies depending on its application:

    Copper Chelation: In the treatment of Wilson’s disease, this compound acts as a selective copper (II) chelator, promoting the excretion of excess copper from the body.

    Carbon Capture: In carbon capture applications, this compound-functionalized frameworks retain cooperativity, leading to efficient CO₂ adsorption and desorption cycles.

Comparison with Similar Compounds

Tetraamine can be compared with other similar compounds such as:

    Triethylenetetramine: Another copper chelating agent used in the treatment of Wilson’s disease.

    Pentaamines: Compounds like tetraethylenepentaamine are used in various industrial applications, including as antifouling agents and corrosion inhibitors.

This compound’s unique cage-like structure and versatile reactivity make it a valuable compound in various scientific and industrial applications. Its ability to form stable complexes and undergo multiple types of reactions highlights its importance in organic synthesis and beyond.

Properties

Molecular Formula

C81H68N4O8

Molecular Weight

1225.4 g/mol

IUPAC Name

2-N,2-N',7-N,7-N'-tetrakis(2-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine

InChI

InChI=1S/C81H68N4O8/c1-86-61-37-25-53(26-38-61)82(73-17-9-13-21-77(73)90-5)57-33-45-65-66-46-34-58(83(54-27-39-62(87-2)40-28-54)74-18-10-14-22-78(74)91-6)50-70(66)81(69(65)49-57)71-51-59(84(55-29-41-63(88-3)42-30-55)75-19-11-15-23-79(75)92-7)35-47-67(71)68-48-36-60(52-72(68)81)85(56-31-43-64(89-4)44-32-56)76-20-12-16-24-80(76)93-8/h9-52H,1-8H3

InChI Key

KSSJBGNOJJETTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)N(C7=CC=C(C=C7)OC)C8=CC=CC=C8OC)C9=C5C=C(C=C9)N(C1=CC=C(C=C1)OC)C1=CC=CC=C1OC)C=C(C=C4)N(C1=CC=C(C=C1)OC)C1=CC=CC=C1OC)C1=CC=CC=C1OC

Origin of Product

United States

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